Tlr2-IN-C29
Tlr2-IN-C29
C29 is an inhibitor of toll-like receptor 2 (TLR2) signaling. It inhibits synthetic and bacterial TLR2 agonist-induced TLR2/1 and TLR2/6 signaling in HEK-293T cells expressing human TLR2 (HEK-TLR2) and THP-1 cells when used at a concentration of 50 µM. C29 also inhibits TLR2/1 signaling in primary murine macrophages without inducing cytotoxicity. It decreases the expression of IL-8 induced by the synthetic bacterial lipopeptide TLR2 agonist Pam3CSK4 in HEK-TLR2 cells. C29 (150 µM) inhibits the Pam3CSK4-induced interaction between TLR2 and the adapter protein MyD88, blocks MAPK activation, and decreases NF-κB activation and IκBα degradation in THP-1 cells.
Novel inhibitor of TLR2/1 and TLR2/6 signaling induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages
TLR2-IN-C29 is an inhibitor of TLR2/1 and TLR2/6 signaling. It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages.
Novel inhibitor of TLR2/1 and TLR2/6 signaling induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages
TLR2-IN-C29 is an inhibitor of TLR2/1 and TLR2/6 signaling. It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages.
Brand Name:
Vulcanchem
CAS No.:
363600-92-4
VCID:
VC0545457
InChI:
InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20)
SMILES:
CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O
Molecular Formula:
C16H15NO4
Molecular Weight:
285.29 g/mol
Tlr2-IN-C29
CAS No.: 363600-92-4
Cat. No.: VC0545457
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | C29 is an inhibitor of toll-like receptor 2 (TLR2) signaling. It inhibits synthetic and bacterial TLR2 agonist-induced TLR2/1 and TLR2/6 signaling in HEK-293T cells expressing human TLR2 (HEK-TLR2) and THP-1 cells when used at a concentration of 50 µM. C29 also inhibits TLR2/1 signaling in primary murine macrophages without inducing cytotoxicity. It decreases the expression of IL-8 induced by the synthetic bacterial lipopeptide TLR2 agonist Pam3CSK4 in HEK-TLR2 cells. C29 (150 µM) inhibits the Pam3CSK4-induced interaction between TLR2 and the adapter protein MyD88, blocks MAPK activation, and decreases NF-κB activation and IκBα degradation in THP-1 cells. Novel inhibitor of TLR2/1 and TLR2/6 signaling induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages TLR2-IN-C29 is an inhibitor of TLR2/1 and TLR2/6 signaling. It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages. |
|---|---|
| CAS No. | 363600-92-4 |
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) |
| Standard InChI Key | WTGMGRFVBFDHGQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |
| Appearance | Solid powder |
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